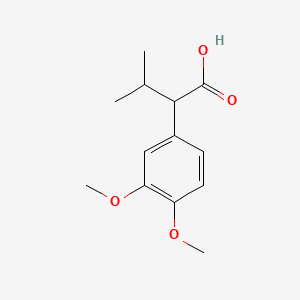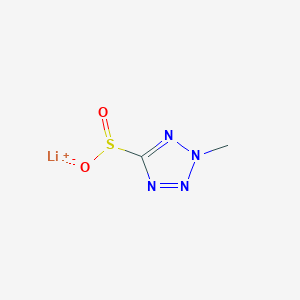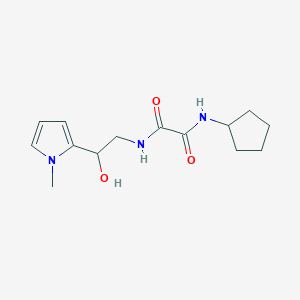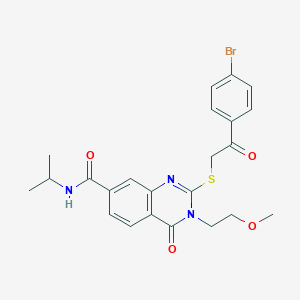
2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid” is a chemical compound . It is also known as Homoveratric acid . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .Chemical Reactions Analysis
This compound can undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
This compound is a beige powder . Its melting point ranges from 96 to 98 °C . It is soluble in water .Aplicaciones Científicas De Investigación
Chemical Constituents and Isolation Techniques
The compound 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid, along with its derivatives, has been identified as a constituent in various natural products. For instance, it was found as a part of the chemical composition of Aster indicus, where its structure was determined using NMR and MS analyses (Lin et al., 2007). This illustrates the role of such compounds in the detailed chemical study of natural products.
Synthesis and Biological Activity
The synthesis of derivatives of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid has been explored for various purposes. For example, derivatives of this compound were synthesized from 3,4-dimethoxyacetophenone and showed fungicidal and insecticidal activities (Liu et al., 2004). This indicates the potential of these compounds in agricultural and pest control applications.
Contribution to Wine Aroma
In the food industry, specifically in wine production, derivatives of this compound have been studied for their contribution to wine aroma. The presence of these compounds in wines and other alcoholic beverages was quantitatively determined, showing their impact on the sensory qualities of these beverages (Gracia-Moreno et al., 2015).
Role in Asymmetric Organic Synthesis
2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid and its derivatives have been utilized in asymmetric organic synthesis. For instance, their applications in the synthesis of specific organic compounds with potential use in medicinal chemistry were reported (Hu & Shan, 2020).
Structural Elucidation and Analytical Studies
The structural elucidation of compounds related to 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid, such as their enantiopure and racemic forms, is crucial in understanding their chemical behavior and properties. This includes studies on their hydrogen bonding motifs, packing modes, and preferred conformations in the solid state (Seidel et al., 2020).
Antimicrobial and Antiproliferative Activities
Some derivatives of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid have shown notable antimicrobial and anti-proliferative activities. These properties highlight their potential in pharmaceutical applications and the development of new therapeutic agents (Zarafu, 2020).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-8(2)12(13(14)15)9-5-6-10(16-3)11(7-9)17-4/h5-8,12H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNHIRIAXDSTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)


![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)